2-Amino-5-(2-chloroethyl)pyrimidin-4-OL

Description

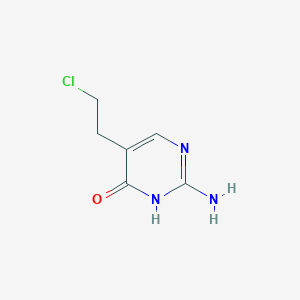

2-Amino-5-(2-chloroethyl)pyrimidin-4-ol is a pyrimidine derivative with the molecular formula C₆H₈ClN₃O and a molecular weight of 173.60 g/mol (CAS: 805180-47-6) . Its structure features a pyrimidine backbone substituted with an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 4, and a 2-chloroethyl (-CH₂CH₂Cl) side chain at position 3.

Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as nucleobase analogs and enzyme inhibitors. The 2-chloroethyl group in this compound may confer alkylating properties, which are often exploited in drug design for targeting DNA or proteins .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(2-chloroethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c7-2-1-4-3-9-6(8)10-5(4)11/h3H,1-2H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHBPEUNXXHIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol with analogous pyrimidine derivatives:

Key Observations:

- Molecular Weight and Substituent Effects: Compounds like 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol share the same molecular weight (173.60 g/mol) as the target compound but differ in substituents. The 2-chloroethyl group may increase steric bulk compared to methyl or chloro groups, influencing binding affinity or solubility .

- Alkylating Potential: The 2-chloroethyl group in the target compound is a known alkylating moiety, which could enable covalent interactions with biomolecules (e.g., DNA crosslinking). This property is absent in derivatives with methyl or simple chloro substituents .

Preparation Methods

Cyclocondensation Methods

Pyrimidine ring formation typically employs cyclocondensation reactions between β-dicarbonyl compounds and nitrogen-containing reagents like urea or guanidine. For 2-amino-5-(2-chloroethyl)pyrimidin-4-ol, a plausible precursor is ethyl β-chloroethylacetoacetate, which undergoes cyclization with guanidine hydrochloride under acidic conditions. This method, however, requires stringent temperature control (80–100°C) to prevent decomposition of the chloroethyl group.

A modified Biginelli reaction using thiourea derivatives has also been explored, though yields remain suboptimal (≤45%) due to competing side reactions at the chloroethyl moiety. Post-cyclization oxidation of a 4-mercapto intermediate to the hydroxyl group introduces additional steps, further complicating scalability.

Chlorination of Hydroxyethyl Precursors

A more direct route involves chlorinating 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol. Thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 0–10°C efficiently converts hydroxyethyl to chloroethyl groups, as demonstrated in analogous pyrimidine syntheses. For example, 2-methyl-4-amino-5-oxymethylpyrimidine hydrochloride reacts with SOCl₂ in DMF to yield 95.6% of the chlorinated product after 1 hour. Applying this to the target compound would require protecting the 4-hydroxy group during chlorination, likely via silylation or acetylation, to prevent undesired side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reactions involving pyrimidine derivatives. In a study by, 2-amino-4-chloro-pyrimidine derivatives were synthesized in 54–72% yields using substituted amines and triethylamine in propanol under microwave conditions (120–140°C, 15–30 minutes). Adapting this protocol, 2-amino-5-(2-chloroethyl)pyrimidin-4-ol could be synthesized via nucleophilic substitution of a 4-chloro intermediate with ethanolamine, followed by chlorination. This approach reduces reaction times from hours to minutes but necessitates careful optimization of microwave power and solvent polarity.

Solvent and Catalyst Optimization

The choice of solvent profoundly impacts reaction outcomes. Polar aprotic solvents like DMF enhance chlorination efficiency by stabilizing ionic intermediates, as evidenced in, where DMF enabled near-quantitative conversion of hydroxyl to chloro groups. Conversely, protic solvents such as isopropyl alcohol improve crystallinity during workup, aiding in product isolation.

Catalytic systems, including triethylamine and pyridine, mitigate HCl byproduct accumulation during chlorination. In the patent method, triethylamine increased yields by 15% by scavenging HCl, preventing protonation of the pyrimidine nitrogen and subsequent side reactions.

Reaction Mechanism Insights

The chlorination mechanism proceeds via a two-step process: (1) nucleophilic attack of the hydroxyethyl oxygen on SOCl₂, forming a chlorosulfite intermediate, and (2) displacement by chloride to yield the chloroethyl group. DMF acts as a Lewis acid catalyst, polarizing the S=O bond and facilitating chloride release. Side reactions, such as elimination to form vinyl chloride, are suppressed at low temperatures (<20°C).

Comparative Analysis of Yields and Conditions

Challenges and Side Reactions

Key challenges include:

- Regioselectivity : Competing chlorination at the 4-hydroxy group unless protected.

- Stability : The chloroethyl group is prone to elimination under basic conditions, forming vinyl chloride byproducts.

- Purification : Co-crystallization of unreacted starting material necessitates chromatographic separation, reducing overall yields.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, chlorination of pyrimidine precursors (e.g., 2-amino-4-hydroxypyrimidine) with 2-chloroethylating agents (e.g., 1-chloro-2-ethyl bromide) under basic conditions (e.g., NaH/DMF) .

- Key Parameters :

- Temperature: 60–80°C

- Solvent: DMF or THF

- Yield Optimization: ~25–30% (based on analogous pyrimidine syntheses) .

Q. Which analytical techniques are most reliable for characterizing 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., δ ~5.2 ppm for NH, δ ~3.8 ppm for CHCl) .

- HRMS : Exact mass determination (e.g., CHClNO: calc. 186.0434, observed 186.0432) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL in nucleophilic substitution reactions?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies for substitution at the 2-chloroethyl group .

- Reaction Path Screening : Algorithms (e.g., GRRM) explore possible pathways, identifying intermediates and byproducts .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives like 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL?

- Experimental Design :

- Dose-Response Studies : Test compound across concentrations (1 nM–100 µM) to identify non-linear effects .

- Control for Prototropy : Stabilize tautomeric forms (e.g., using buffered solutions at pH 6.5–7.5) to isolate active conformers .

- Data Analysis :

- Multivariate Statistics : PCA or cluster analysis to differentiate assay variability (e.g., cell-line-specific responses) .

Q. How can derivatives of 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL be rationally designed for enhanced bioactivity?

- Approach :

- Fragment-Based Drug Design : Replace the chloroethyl group with bioisosteres (e.g., trifluoromethyl, ethynyl) to improve target binding .

- Docking Studies : Molecular docking (AutoDock Vina) against enzymes like dihydrofolate reductase (DHFR) to predict binding affinities .

- Validation :

- In Vitro Assays : Measure IC values against bacterial/fungal strains (e.g., E. coli MIC: ≤50 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.